molecular formula C17H18N2 B11861323 1-Naphthalenecarbonitrile, 4-(4-methyl-1-piperidinyl)- CAS No. 870888-42-9

1-Naphthalenecarbonitrile, 4-(4-methyl-1-piperidinyl)-

Cat. No.: B11861323
CAS No.: 870888-42-9
M. Wt: 250.34 g/mol
InChI Key: HPXCTFGPHMIEAI-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a naphthonitrile group attached to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-methylpiperidine with 1-naphthonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this reaction include ethanol and methanol, while catalysts such as palladium or platinum are often employed to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-1-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-1-naphthonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile include:

Uniqueness

What sets 4-(4-Methylpiperidin-1-yl)-1-naphthonitrile apart from these similar compounds is its unique combination of the naphthonitrile and methylpiperidine moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

870888-42-9

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2/c1-13-8-10-19(11-9-13)17-7-6-14(12-18)15-4-2-3-5-16(15)17/h2-7,13H,8-11H2,1H3

InChI Key

HPXCTFGPHMIEAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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